molecular formula C4H8N3O5P B14468163 6-amino-1H-pyrimidin-2-one;phosphoric acid CAS No. 72758-51-1

6-amino-1H-pyrimidin-2-one;phosphoric acid

Katalognummer: B14468163
CAS-Nummer: 72758-51-1
Molekulargewicht: 209.10 g/mol
InChI-Schlüssel: OOKXEDHEZNSTSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-amino-1H-pyrimidin-2-one;phosphoric acid is a compound that combines a pyrimidine derivative with phosphoric acid Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1H-pyrimidin-2-one typically involves the reaction of chalcone with thiourea and guanidine hydrochloride in the presence of sodium hydroxide. This reaction forms 4,6-disubstituted pyrimidin-2-thiol and 2-amino-4,6-disubstituted pyrimidines . Another method involves the multicomponent synthesis using aryl aldehydes, 6-amino-1,3-dimethyluracil, barbituric acid, or thiobarbituric acid with urea or thiourea .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-1H-pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine or bromine). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

6-amino-1H-pyrimidin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-amino-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrimidine derivatives such as uracil, thymine, and cytosine. These compounds share the pyrimidine ring structure but differ in their functional groups and biological activities .

Uniqueness

6-amino-1H-pyrimidin-2-one is unique due to its specific combination of an amino group and a phosphoric acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

72758-51-1

Molekularformel

C4H8N3O5P

Molekulargewicht

209.10 g/mol

IUPAC-Name

6-amino-1H-pyrimidin-2-one;phosphoric acid

InChI

InChI=1S/C4H5N3O.H3O4P/c5-3-1-2-6-4(8)7-3;1-5(2,3)4/h1-2H,(H3,5,6,7,8);(H3,1,2,3,4)

InChI-Schlüssel

OOKXEDHEZNSTSC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC(=O)N=C1)N.OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.